(2Z)-N-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(trifluoroacetyl)but-2-enehydrazide
Overview
Description
(2Z)-N-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(trifluoroacetyl)but-2-enehydrazide is a complex organic compound that features a benzothiazole ring, a fluorophenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(trifluoroacetyl)but-2-enehydrazide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives in a coupling reaction.
Formation of the Hydrazide Linkage: This is typically achieved through the reaction of a hydrazine derivative with an acyl chloride or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring.
Reduction: Reduction reactions can occur at the hydrazide linkage.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while reduction of the hydrazide linkage can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(trifluoroacetyl)but-2-enehydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its various functional groups allow it to interact with different biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its structure allows for the creation of polymers and other materials with specific characteristics.
Mechanism of Action
The mechanism of action of (2Z)-N-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(trifluoroacetyl)but-2-enehydrazide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, while the fluorophenyl group can enhance binding affinity. The piperazine moiety can modulate the compound’s pharmacokinetic properties, such as its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tryptophan: This compound shares a similar structure with a benzene ring and an amide linkage.
Anatabine: Another compound with a similar structure, featuring a pyridine ring and an amine group.
Uniqueness
What sets (2Z)-N-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(trifluoroacetyl)but-2-enehydrazide apart is its combination of a benzothiazole ring, a fluorophenyl group, and a piperazine moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
(Z)-N-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2,2,2-trifluoroacetyl)but-2-enehydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F4N5O2S/c1-14(30-10-12-31(13-11-30)16-8-6-15(24)7-9-16)19(20(33)23(25,26)27)21(34)32(28)22-29-17-4-2-3-5-18(17)35-22/h2-9H,10-13,28H2,1H3/b19-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLZUIFRJBOPFA-RGEXLXHISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C(F)(F)F)C(=O)N(C1=NC2=CC=CC=C2S1)N)N3CCN(CC3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C(=O)C(F)(F)F)/C(=O)N(C1=NC2=CC=CC=C2S1)N)/N3CCN(CC3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F4N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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